6-methylhept-1-en-3-one

CAS No.: 42809-49-4

Cat. No.: VC7222967

Molecular Formula: C8H14O

Molecular Weight: 126.199

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42809-49-4 |

|---|---|

| Molecular Formula | C8H14O |

| Molecular Weight | 126.199 |

| IUPAC Name | 6-methylhept-1-en-3-one |

| Standard InChI | InChI=1S/C8H14O/c1-4-8(9)6-5-7(2)3/h4,7H,1,5-6H2,2-3H3 |

| Standard InChI Key | MDIMAZURMJNUMX-UHFFFAOYSA-N |

| SMILES | CC(C)CCC(=O)C=C |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

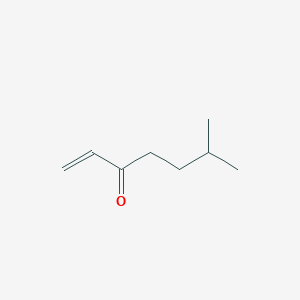

The systematic IUPAC name for this compound is 6-methylhept-1-en-3-one, with the molecular formula C₈H₁₂O. Its structure consists of a heptane backbone substituted with a methyl group at carbon 6, a ketone at carbon 3, and a double bond between carbons 1 and 2 (Figure 1).

Key Structural Features:

-

Double bond (C1–C2): Influences conjugation with the ketone group, affecting reactivity in electrophilic additions.

-

Ketone group (C3): Participates in keto-enol tautomerism and nucleophilic attacks.

-

Methyl branch (C6): Impacts steric hindrance and boiling point.

Synthesis Methods

Oxidation of Secondary Alcohols

A plausible route involves oxidizing 6-methylhept-1-en-3-ol using Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC). The latter is preferred for preserving the double bond:

Aldol Condensation

Condensation of pentan-2-one with propanal under basic conditions could yield 6-methylhept-1-en-3-one via dehydration:

Industrial-Scale Production

Catalytic dehydrogenation of 6-methylheptan-3-ol over copper chromite catalysts at 300°C may offer a scalable method, though yield optimization would require further study.

Physical and Chemical Properties

Physicochemical Data

| Property | Value/Description |

|---|---|

| Molecular Weight | 124.18 g/mol |

| Boiling Point | ~180–185°C (estimated) |

| Density | 0.85–0.89 g/cm³ (predicted) |

| Solubility | Miscible in organic solvents (e.g., ethanol, ether) |

| LogP | ~2.3 (calculated) |

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1640 cm⁻¹ (C=C stretch).

-

NMR:

-

¹H NMR: Doublet at δ 5.8–6.2 ppm (C1–C2 vinyl protons), triplet at δ 2.5–2.7 ppm (C4 methylene adjacent to ketone).

-

¹³C NMR: Signal at ~205 ppm (C3 ketone), 125–130 ppm (C1–C2 double bond).

-

Chemical Reactivity

Electrophilic Additions

The α,β-unsaturated ketone undergoes Michael additions with nucleophiles (e.g., amines, Grignard reagents) at the β-carbon. For example:

Reduction Reactions

-

Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.

-

Double Bond Reduction: Selective hydrogenation with Lindlar’s catalyst saturates the double bond, yielding 6-methylheptan-3-one.

Tautomerism

The enol form is stabilized by conjugation, though the keto form predominates in equilibrium:

Comparative Analysis with Analogues

| Compound | Boiling Point (°C) | LogP | Reactivity with PCC |

|---|---|---|---|

| 6-Methylhept-1-en-3-one | ~180–185 | 2.3 | Stable |

| 5-Methylhex-1-en-3-one | ~170–175 | 2.1 | Oxidizes slowly |

| Hept-1-en-3-one | ~165–170 | 1.8 | Highly reactive |

Challenges and Future Directions

-

Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms.

-

Toxicity Profiling: Limited data on ecotoxicological impacts necessitate further studies.

-

Catalytic Innovations: Exploring biocatalysts for greener production methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume